In Vitro Antimalarial Potency of Artemisone Compared to Artesunate
Artemisone demonstrates significantly higher in vitro antimalarial potency than artesunate, the current clinical gold standard. In a direct head-to-head comparison against a panel of 12 P. falciparum strains, artemisone was consistently 10-fold more potent than artesunate, irrespective of the strains' susceptibility profiles to other antimalarial drugs [1]. This enhanced potency was further validated in a separate study using fresh clinical isolates from Gabon, where artemisone exhibited 3-5-fold higher activity than artesunate, with an EC50 of 0.14 nmol/L and an EC90 of 2.55 nmol/L [2].
| Evidence Dimension | In vitro antimalarial potency (IC50) |
|---|---|
| Target Compound Data | Mean IC50 = 0.83 nM (panel of 12 strains) |
| Comparator Or Baseline | Artesunate (10-fold less potent on same panel) |
| Quantified Difference | 10-fold more potent (panel of 12 strains); 3-5-fold more potent (clinical isolates) |
| Conditions | In vitro against a panel of 12 P. falciparum strains, including drug-susceptible and resistant lines, using [3H]hypoxanthine incorporation assay. |
Why This Matters
This level of enhanced potency directly translates to a lower required dose for therapeutic effect, which is a key driver of both cost-effectiveness and reduced side effect potential in a drug product.
- [1] Vivas L, et al. Antimalarial efficacy and drug interactions of the novel semi-synthetic endoperoxide artemisone in vitro and in vivo. J Antimicrob Chemother. 2007 Apr;59(4):658-65. View Source
- [2] Ramharter M, et al. In vitro activity of artemisone compared with artesunate against Plasmodium falciparum. Am J Trop Med Hyg. 2006 Oct;75(4):637-9. View Source
